REACTION_CXSMILES
|
[CH3:1][N:2]1[C:7](=[O:8])[CH:6]=[CH:5][NH:4][C:3]1=[O:9].[CH2:10](I)[CH:11]([CH3:13])[CH3:12].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[CH2:10]([N:4]1[CH:5]=[CH:6][C:7](=[O:8])[N:2]([CH3:1])[C:3]1=[O:9])[CH:11]([CH3:13])[CH3:12] |f:2.3.4|
|
Name
|
|
Quantity
|
3 mg
|
Type
|
reactant
|
Smiles
|
CN1C(NC=CC1=O)=O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)I
|
Name
|
cesium carbonate
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature over a weekend
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent is removed under vacuum
|
Type
|
ADDITION
|
Details
|
The residue is treated with water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane four times
|
Type
|
WASH
|
Details
|
The combined organic phase is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a short silica gel column
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to give product as off white solids, which
|
Type
|
CUSTOM
|
Details
|
is used for the next reaction without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(C(C)C)N1C(N(C(C=C1)=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |